Hesperetic triacetate
Description
Historical Context and Evolution of Research on Acylated Flavonoids
Flavonoids, a vast group of polyphenolic secondary metabolites found throughout the plant kingdom, have been a subject of scientific inquiry for centuries due to their diverse biological activities. ingentaconnect.comnih.gov Historically, research focused on the isolation, identification, and characterization of naturally occurring flavonoids and their glycosides. nih.gov A significant area of flavonoid research has been their potential contribution to human health, with studies often linking their consumption to reduced risks of chronic diseases, largely attributed to their antioxidant properties. ingentaconnect.comnih.gov
The evolution of flavonoid research saw a shift towards understanding and overcoming the limitations of these natural compounds, such as low membrane permeability, limited systemic bioavailability, rapid metabolism, and poor solubility in lipophilic media. mdpi.comresearchgate.net This led to a growing interest in the chemical modification of flavonoids, with acylation—the process of adding an acyl group—emerging as a key strategy. In nature, acylation is a common modification that alters the solubility, stability, and reactivity of flavonoids, influencing their physiological roles, which can range from pigmentation and UV protection to acting as insect antifeedants. ingentaconnect.comnih.gov
Scientific exploration into the deliberate acylation of flavonoids, particularly through enzymatic synthesis, is a more recent development. ingentaconnect.comresearchgate.net Researchers began to investigate how selective acylation could enhance the physicochemical properties of flavonoids. ingentaconnect.com This approach aims to improve characteristics like lipophilicity, which can lead to a greater affinity for cell membranes and potentially enhanced bioavailability, allowing these compounds to be used in oil-based systems for therapeutic, cosmetic, or dietetic applications. ingentaconnect.comresearchgate.net The study of acylated flavonoids has thus evolved from observing their natural occurrence to strategically synthesizing them to create derivatives with potentially improved or novel biological activities. ingentaconnect.com
Significance of Hesperetin (B1673127) Triacetate in Contemporary Phytochemical Research
Hesperetin triacetate, also known as 3',5,7-Triacetoxy-4'-hydroxyflavanone, is a semi-synthetic derivative of hesperetin. ontosight.ai Hesperetin is a naturally occurring flavanone (B1672756) found abundantly in citrus fruits. ontosight.aimdpi.com While hesperetin itself demonstrates a range of biological activities, including antioxidant and anti-inflammatory effects, its application is often limited by poor water solubility. amegroups.orgnih.gov The synthesis of hesperetin triacetate, achieved through the acetylation of hesperetin's hydroxyl groups, is a direct response to this challenge. ontosight.aimdpi.com
The primary significance of hesperetin triacetate in modern phytochemical research lies in its modified structure and the resulting changes in its properties. The addition of three acetate (B1210297) groups enhances the compound's lipophilicity, which is hypothesized to improve its stability and ability to permeate biological membranes compared to its parent compound. ontosight.aimdpi.com This makes hesperetin triacetate a valuable subject for studies investigating structure-activity relationships, where it serves as a model to compare the biological effects of an acetylated flavonoid against its natural, non-acetylated form. mdpi.com
Research into hesperetin triacetate explores its potential as an agent with antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai For instance, one study highlighted its action as a dual inhibitor of phosphodiesterase (PDE)3 and PDE4, enzymes relevant in inflammatory airway diseases. researchgate.net By studying such derivatives, researchers can probe the mechanisms of action and explore how modifications like acetylation can modulate the therapeutic potential of natural flavonoids.
| Attribute | Description | Reference |
|---|---|---|
| Parent Compound | Hesperetin | ontosight.ai |
| Synthesis Method | Acetylation of hesperetin, for example, using acetic anhydride (B1165640) in the presence of a catalyst like 4-(N,N-dimethylamino)-pyridine (DMAP) under microwave irradiation. | mdpi.com |
| Chemical Modification | Addition of three acetate (acetyl) groups to the flavonoid backbone at the 3', 5, and 7 positions. | ontosight.ai |
| Altered Physicochemical Property | Increased lipophilicity (fat solubility) compared to hesperetin. | ontosight.aimdpi.com |
| Research Focus | Investigation of its potential antioxidant, anti-inflammatory, and anticancer activities, and its use as a model for structure-activity relationship studies. | ontosight.ai |
Overview of Research Trajectories and Academic Gaps
Current research trajectories involving hesperetin triacetate are part of a broader effort to enhance the therapeutic potential of natural flavonoids. One key direction is the continued synthesis and evaluation of hesperetin derivatives to overcome the inherent limitations of the parent compound, such as poor bioavailability. amegroups.orgnih.gov This includes exploring various synthetic methods, such as microwave-assisted synthesis, to improve the efficiency of creating acetylated flavonoids like hesperetin triacetate. mdpi.com Another trajectory focuses on elucidating the specific biological mechanisms of these modified compounds. For example, studies have investigated the effects of hesperetin triacetate on specific cellular targets like phosphodiesterases to understand its anti-inflammatory potential. researchgate.net
Despite these advances, significant academic gaps remain. There is a notable disparity in the research focus between different types of flavonoid modifications. While methylated flavonoids have been studied extensively, research on acetylated derivatives like hesperetin triacetate is more limited, creating a gap in the comparative understanding of their structure-activity relationships. mdpi.com Although in vitro studies have provided initial evidence of the biological activities of hesperetin triacetate, there is a need for more comprehensive in vivo research to validate these findings and understand the compound's behavior within a complete biological system. ontosight.ai
Furthermore, much of the existing literature discusses the properties of its parent compound, hesperetin, or acylated flavonoids as a general class. amegroups.orgmdpi.com A specific gap exists in research focusing exclusively on the unique biological profile of hesperetin triacetate itself. More targeted studies are required to differentiate its activities from those of hesperetin and other derivatives and to fully characterize its potential applications. amegroups.orgresearchgate.net The precise functions and specific molecular targets of many flavonoid structures, including synthetic ones, are still not fully understood, highlighting a fundamental knowledge gap in the field. royalsocietypublishing.org
| Category | Description | Reference |
|---|---|---|
| Current Trajectory | Synthesis of derivatives to overcome the poor solubility and bioavailability of natural hesperetin. | amegroups.orgnih.gov |
| Current Trajectory | Elucidation of specific molecular mechanisms, such as the inhibition of PDE3/4 enzymes. | researchgate.net |
| Academic Gap | Limited research on acetylated flavonoids compared to the extensive studies on methylated flavonoids. | mdpi.com |
| Academic Gap | Lack of comprehensive in vivo studies to confirm the efficacy and behavior of hesperetin triacetate. | ontosight.ai |
| Academic Gap | A need for more research focused specifically on hesperetin triacetate, rather than extrapolating from data on hesperetin or general acylated flavonoids. | amegroups.orgresearchgate.net |
| Academic Gap | Incomplete understanding of the precise structure-function relationships for many modified flavonoids. | royalsocietypublishing.org |
Structure
2D Structure
Properties
CAS No. |
6274-73-3 |
|---|---|
Molecular Formula |
C22H20O9 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate |
InChI |
InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3 |
InChI Key |
JXQZPLOAXXMSJR-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C(=O)C[C@@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis and Derivatization of Hesperetin Triacetate
Chemical Synthesis Pathways for Hesperetin (B1673127) Triacetate
Chemical synthesis remains a fundamental approach for producing hesperetin triacetate. The core of this process involves the esterification of the three free hydroxyl groups on the hesperetin molecule with acetyl groups.
Strategies for Acetylation of Hesperetin
The primary strategy for the chemical synthesis of hesperetin triacetate is the acetylation of its parent compound, hesperetin. Hesperetin is typically obtained by the acid-catalyzed hydrolysis of hesperidin (B1673128), a glycoside abundant in citrus peels mdpi.comresearchgate.netresearchgate.net.
Common acetylation methods employ an acetylating agent such as acetic anhydride (B1165640) or an acid chloride nih.govspringernature.com. The reaction is generally performed in the presence of a catalyst to facilitate the esterification of the phenolic hydroxyl groups at positions 5, 7, and 3'. One effective method involves using acetic anhydride with 4-(N,N-dimethylamino)-pyridine (DMAP) as a catalyst mdpi.com. An alternative approach involves the esterification using various acid chlorides in the presence of an organic base like triethylamine (TEA) in a suitable solvent such as methanol (B129727) nih.gov. These strategies are designed to completely acetylate all three available hydroxyl groups on the hesperetin molecule to form the triacetate derivative researchgate.net.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of hesperetin triacetate while minimizing reaction times. A significant advancement in this area is the use of microwave irradiation instead of conventional thermal heating (reflux) mdpi.com. Microwave-assisted synthesis has been shown to dramatically improve reaction efficiency.
Below is a comparative data table of synthesis methods for hesperetin triacetate.
| Feature | Conventional Thermal Method | Microwave-Assisted Method |
| Catalyst | DMAP | DMAP |
| Reaction Time | 24 hours | 10 minutes |
| Yield | 60-75% | 95% |
| Conditions | Reflux | 600 W, 180 °C, 6.6 bars |
This data is based on the synthesis of Hesperetin-triacetate from Hesperetin as described in the literature mdpi.com.
Stereoselective Synthesis Approaches
Hesperetin possesses a chiral center at the C-2 position of the C-ring, resulting in two possible enantiomeric forms researchgate.net. The naturally occurring form, derived from hesperidin, is predominantly the (S)-enantiomer. Chemical syntheses of hesperetin triacetate typically start with this naturally sourced (2S)-hesperetin synthose.com. The acetylation process does not affect the chiral center, meaning the stereochemistry of the starting material is retained in the final product, yielding [(2S)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate (B1210297) synthose.com. Therefore, the stereoselectivity of the final product is dependent on the stereochemical purity of the initial hesperetin.
Enzymatic Synthesis and Biotransformation Approaches
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing flavonoid derivatives. These biotransformation processes utilize enzymes as catalysts, often leading to higher specificity and milder reaction conditions.
Application of Biocatalysts in Hesperetin Triacetate Synthesis
The enzymatic acylation of flavonoids is a well-established strategy that is often favored over chemical methods because it can circumvent the need for multiple protection and deprotection steps nih.gov. Lipases are the most commonly employed biocatalysts for these reactions, with Lipase (B570770) B from Candida antarctica (CaLB) being widely used for the transesterification of both glycosylated and aglycone flavonoids nih.govresearchgate.net.
These enzymatic reactions are typically conducted in non-aqueous solvents, such as acetone (B3395972) or tert-butanol, to facilitate the acylation process nih.govacs.org. The lipase catalyzes the transfer of an acyl group from an acyl donor, like vinyl acetate, to the hydroxyl groups of the hesperetin molecule researchgate.net. This biocatalytic approach is noted for its high conversion yields and clean reaction profiles.
Substrate Specificity and Enzyme Engineering for Enhanced Production
A key advantage of using biocatalysts like lipases is their high degree of substrate specificity and regioselectivity nih.govresearchgate.net. Unlike chemical methods that may indiscriminately acetylate all available hydroxyl groups, enzymes can be selected or engineered to target specific positions on the flavonoid scaffold. This allows for the synthesis of specific acylated derivatives that might be difficult to obtain through conventional chemistry nih.gov.
Design and Synthesis of Novel Hesperetin Triacetate Derivatives
The modification of hesperetin, and by extension its acetylated form, hesperetin triacetate, is a key area of research aimed at enhancing its physicochemical properties and biological activities. Synthetic strategies primarily focus on the derivatization of the parent hesperetin molecule, which can then be acetylated if desired. These modifications introduce new functional groups and structural motifs to create a library of analogues for further investigation.
Strategies for Structural Modification and Analogue Generation
The generation of novel hesperetin triacetate derivatives often begins with the strategic modification of the hesperetin scaffold. Key methods include esterification, aminobenzylation, and condensation reactions, which target the reactive hydroxyl and aromatic ring positions of the molecule.
Esterification: One common approach is the esterification of hesperetin's hydroxyl groups with various acid chlorides. This reaction is typically carried out in a solvent such as methanol (MeOH) with a base like triethylamine (TEA) as a catalyst. This method allows for the introduction of long aliphatic chains or other functional groups, significantly altering the lipophilicity of the parent molecule. For example, hesperetin has been successfully esterified with a range of acid chlorides, yielding derivatives in good yields. nih.gov
Table 1: Synthesis of Hesperetin Derivatives via Esterification nih.gov
| Derivative Name | Acid Chloride Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl oleate | Oleoyl chloride | 5 | 73 |
| 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl palmitate | Palmitoyl chloride | 4 | 68 |
| 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl stearate | Stearoyl chloride | 5 | 65 |
| 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl benzoate | Benzoyl chloride | 3 | 59 |
| 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl 4-nitrobenzoate | 4-Nitrobenzoyl chloride | 3 | 62 |
Aminobenzylation: Another effective strategy is the introduction of aminobenzyl groups onto the hesperetin structure through an electrophilic substitution reaction. mdpi.com This synthesis involves reacting hesperetin with benzaldehyde and various amine-containing compounds in methanol at a moderate temperature (e.g., 40 °C). mdpi.com This modification typically occurs at the C-6 position of the A-ring, which is activated for electrophilic attack. This approach has been used to create a series of novel aminobenzylated hesperetin derivatives. mdpi.com
Table 2: Synthesis of Aminobenzylated Hesperetin Derivatives mdpi.com
| Compound ID | Amine Reagent | Yield (%) |
|---|---|---|
| 3a | Aniline | 65.1 |
| 3b | 4-Fluoroaniline | 70.2 |
| 3c | 4-Chloroaniline | 72.8 |
| 3d | 4-Bromoaniline | 75.3 |
| 3e | 4-Iodoaniline | 78.1 |
| 3f | 4-Aminophenol | 60.5 |
Condensation and Nucleophilic Addition: The hesperetin structure contains reactive centers at the C-3 and C-4 positions, which can serve as synthons in organic synthesis. researchgate.net Researchers have utilized condensation reactions and nucleophilic additions with reagents like primary amines, diamines, and cyanoacetamides under mild, catalyst-free conditions to prepare novel mono- and bis-heterocyclic derivatives. researchgate.net
Linker Chemistry and Conjugation Techniques for Research Probes
To utilize hesperetin triacetate as a research tool, it can be covalently attached to reporter molecules (e.g., radioactive isotopes, fluorescent dyes) via chemical linkers. This process, known as bioconjugation, creates probes for studying biological systems. symeres.commorressier.com The linker is a crucial component that connects the core molecule to a functional tag. symeres.com
Linker Types: Linker technology is broadly categorized into two types: cleavable and non-cleavable. symeres.com
Cleavable Linkers: These linkers are designed to be stable in general circulation but are cleaved under specific conditions, such as the enzymatic environment of a target cell or a change in pH. symeres.comnih.gov This triggered release is essential for applications like antibody-drug conjugates (ADCs). nih.gov
Non-cleavable Linkers: These provide a stable, permanent bond between the molecule and the tag. The entire conjugate remains intact to fulfill its function. symeres.com
Self-immolative linkers are a subset of cleavable linkers that spontaneously degrade after an initial trigger, ensuring the complete release of the payload. symeres.com
Table 3: Characteristics of Linker Types in Bioconjugation symeres.comnih.gov
| Linker Type | Key Characteristic | Release Mechanism | Common Application |
|---|---|---|---|
| Cleavable (e.g., Dipeptide) | Environmentally sensitive | Enzymatic cleavage (e.g., by cathepsin) or pH change | Antibody-Drug Conjugates (ADCs) |
| Non-cleavable | High stability | Payload released after lysosomal degradation of carrier | PROTACs, some ADCs |
| Self-immolative | Spontaneous degradation post-trigger | Electronic cascade process | Used in combination with cleavable linkers |
Conjugation Techniques for Probes: A key example of creating a hesperetin-based research probe is through radiolabeling. An optimized method has been established to synthesize two isomers of 123I-labeled hesperetin. longdom.org This conjugation of a radioactive isotope allows the resulting molecule to be used as a probe for in vivo biodistribution studies, where the location and concentration of the compound can be tracked within an organism. longdom.org While direct conjugation of hesperetin triacetate is not explicitly detailed in the literature, a viable strategy would involve first attaching a bifunctional linker to one of hesperetin's hydroxyl groups. This would be followed by the acetylation of the remaining hydroxyls and, finally, the conjugation of the desired probe (e.g., a fluorophore) to the terminal end of the linker.
Biosynthesis and Natural Occurrence Investigation of Hesperetin Triacetate Precursors
Elucidation of Biosynthetic Pathways Leading to Hesperetin (B1673127)
The formation of hesperetin is a multi-step process originating from the general phenylpropanoid pathway, which then branches into the flavonoid biosynthesis pathway. The journey begins with the amino acid L-phenylalanine or L-tyrosine. mdpi.comresearchgate.netwikipedia.org
The pathway initiated from L-phenylalanine involves its deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. wikipedia.org This is followed by hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. wikipedia.org Alternatively, when starting from L-tyrosine, the enzyme tyrosine ammonia (B1221849) lyase (TAL) directly converts it to p-coumaric acid. mdpi.comresearchgate.net
The subsequent steps are as follows:
Activation of p-Coumaric Acid: The p-coumaric acid is activated by the enzyme 4-coumaroyl-CoA ligase (4CL), which attaches a coenzyme A molecule to form p-coumaroyl-CoA. mdpi.comwikipedia.org
Chalcone (B49325) Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a precursor from primary metabolism, to produce naringenin (B18129) chalcone. mdpi.comwikipedia.org
Cyclization to a Flavanone (B1672756) Core: Naringenin chalcone undergoes intramolecular cyclization, a reaction facilitated by chalcone isomerase (CHI), to form the flavanone (2S)-naringenin. mdpi.comwikipedia.orgoup.com Naringenin serves as a critical intermediate for a wide array of flavonoids. oup.com
Hydroxylation: The flavanone naringenin is then hydroxylated at the 3' position of its B-ring by flavonoid 3'-hydroxylase (F3'H), an essential step that converts it into (2S)-eriodictyol. mdpi.comresearchgate.netacs.org
Methylation: The final step in hesperetin biosynthesis is the O-methylation of the 4'-hydroxyl group of eriodictyol (B191197). This reaction is catalyzed by a specific O-methyltransferase (OMT), yielding (2S)-hesperetin. mdpi.comresearchgate.net
The biosynthesis can proceed via two slightly different routes depending on the order of the final enzymatic steps. In one route, naringenin is first hydroxylated to eriodictyol and then methylated to hesperetin. acs.org An alternative pathway involves the methylation of naringenin to form isosakuranetin, followed by hydroxylation to produce hesperetin.
Genetic and Enzymatic Determinants of Flavonoid Biosynthesis Relevant to Hesperetin
The biosynthesis of hesperetin is governed by a series of specific enzymes, each encoded by corresponding genes. The coordinated expression of these genes is crucial for the production of hesperetin in plants.
The key enzymes involved in this pathway have been identified and characterized in various plant species and even utilized in microbial systems for heterologous production of flavonoids. mdpi.comresearchgate.net Methyltransferases, in particular, are pivotal in the final stages of methylated flavonoid biosynthesis. researchgate.netresearchgate.net Research has focused on identifying novel flavonoid 4′-O-methyltransferases (F4′OMTs) with high substrate specificity for (2S)-eriodictyol to improve the efficiency of hesperetin synthesis. researchgate.netresearchgate.net In some organisms, transcriptomics studies have been employed to identify and engineer genes to enhance the production of precursors like L-tyrosine, thereby increasing final flavonoid titers. researchgate.netnih.govnih.gov
Below is a table summarizing the key enzymes and the genes that encode them in the hesperetin biosynthetic pathway.
| Enzyme | Abbreviation | Function | Relevant Genes (Examples) |
|---|---|---|---|
| Tyrosine Ammonia Lyase | TAL | Converts L-tyrosine to p-coumaric acid. mdpi.comresearchgate.net | TAL |
| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.comresearchgate.net | 4CL |
| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. mdpi.comresearchgate.net | CHS |
| Chalcone Isomerase | CHI | Cyclizes naringenin chalcone to (2S)-naringenin. mdpi.comresearchgate.net | CHI |
| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates (2S)-naringenin to (2S)-eriodictyol. mdpi.comresearchgate.netacs.org | F3'H, CYP-family genes researchgate.net |
| Flavonoid 4'-O-Methyltransferase | F4'OMT | Methylates (2S)-eriodictyol to (2S)-hesperetin. researchgate.netresearchgate.net | CCoAOMT7, CrcOMT-2, CgtOMT-3 researchgate.netresearchgate.net |
Natural Occurrence and Isolation Methodologies for Hesperetin Precursors in Plant Matrices
Hesperetin itself is a flavanone aglycone. In nature, it predominantly exists in glycosidic forms, the most common of which is hesperidin (B1673128) (hesperetin-7-O-rutinoside). wikipedia.org These glycosides are abundant in citrus fruits.
Natural Occurrence: The primary natural sources of hesperetin and its glycoside precursor, hesperidin, are the peels and fruit tissues of citrus species. mdpi.comresearchgate.net Significant quantities can be found in:
Sweet Oranges (Citrus sinensis) mdpi.com
Bitter Oranges (Citrus aurantium) mdpi.com
Lemons (Citrus limon) wikipedia.orgmdpi.com
Limes (Citrus aurantifolia) wikipedia.org
Grapefruits (Citrus paradisi) wikipedia.org
Mandarins (Citrus reticulata) mdpi.com
The peels, membranes, and pulp residues from citrus juice production are particularly rich sources of these compounds, making them economically attractive for extraction. mdpi.comresearchgate.net Hesperidin is also found in plants from the Lamiaceae family, such as peppermint (Mentha piperita). wikipedia.orgmdpi.com
| Plant Source | Common Name | Primary Precursor Compound |
|---|---|---|
| Citrus sinensis | Sweet Orange | Hesperidin mdpi.com |
| Citrus aurantium | Bitter Orange | Hesperidin mdpi.com |
| Citrus limon | Lemon | Hesperidin wikipedia.orgmdpi.com |
| Mentha piperita | Peppermint | Hesperidin wikipedia.org |
Isolation Methodologies: The extraction of hesperetin precursors from plant matrices involves several established methods. Since hesperidin is the more abundant and stable form in plants, isolation procedures often target this glycoside first, followed by hydrolysis to obtain the aglycone, hesperetin.
Solvent Extraction: A common technique involves using solvents like aqueous ethanol (B145695) or methanol (B129727) to extract flavonoids from dried and powdered citrus peels. biomedres.us Soxhlet extraction using petroleum ether followed by ethanol has also been described. researchgate.net
Alkaline Extraction: This method involves macerating the plant material (e.g., orange peel) in an alkaline solution, such as potassium hydroxide (B78521) (KOH) or by adjusting the pH to be greater than 10. researchgate.netgoogle.com This can be followed by acidification to precipitate the flavonoids.
Acid Hydrolysis for Hesperetin: To obtain hesperetin from its glycoside, hesperidin, acid hydrolysis is employed. Hesperidin is heated in a solution containing an acid, such as sulfuric acid or acetic acid, which cleaves the sugar moiety (rutinose) to yield the hesperetin aglycone. biomedres.us
Advanced Extraction Techniques: Modern methods aim to improve yield and efficiency. These include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which can reduce extraction time and solvent consumption. researchgate.netresearchgate.net
Purification: Following initial extraction, purification steps are necessary. A common procedure involves dissolving the crude extract in a solvent like acetone (B3395972) and then inducing crystallization by adding an anti-solvent such as water, often with acetic acid. biomedres.us The resulting crystals are then filtered, washed, and dried to yield purified hesperetin. google.com
In Vitro and Ex Vivo Mechanistic Investigations of Hesperetin Triacetate Bioactivities
Cellular and Subcellular Modulatory Effects
A comprehensive review of scientific literature indicates a notable scarcity of specific in vitro and ex vivo research focused on the cellular and subcellular modulatory effects of Hesperetin (B1673127), triacetate.
Mechanisms of Action on Cellular Signaling Pathways
There is currently limited specific data from in vitro or ex vivo studies detailing the direct mechanisms of action of Hesperetin, triacetate on major cellular signaling pathways such as MAPK, PI3K/Akt, or NF-κB. Research has largely concentrated on its parent compound, hesperetin, and due to the significant structural differences imparted by the three acetate (B1210297) groups, these findings cannot be directly extrapolated to Hesperetin, triacetate.
Impact on Gene Expression and Protein Regulation
Specific investigations into the impact of Hesperetin, triacetate on gene expression and the regulation of specific proteins are not extensively available in current scientific literature. Consequently, a detailed account of its effects on transcription factors, protein synthesis, or degradation pathways remains to be elucidated.
Effects on Organelle Function and Cellular Homeostasis
Detailed studies on the effects of Hesperetin, triacetate on the function of cellular organelles, such as mitochondria or the endoplasmic reticulum, and its role in maintaining cellular homeostasis, have not been sufficiently reported. The primary research focus has been on its enzymatic and receptor-level interactions rather than its broader subcellular activities.
Enzyme Modulation and Receptor Interactions
Research into Hesperetin, triacetate has yielded specific insights into its role as a modulator of particular enzymes and its potential interactions with cellular receptors.
Inhibition and Activation Kinetics of Specific Enzymes
The most well-documented bioactivity of Hesperetin, triacetate is its role as a dual inhibitor of phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE4. researchgate.netresearchgate.net The inhibition of different conformers of the PDE4 enzyme is linked to either therapeutic outcomes or adverse effects. biocrick.com Hesperetin, triacetate (HTA) has been reported to dually inhibit PDE3/4 with a therapeutic ratio (PDE4H/PDE4L) of 20.8. researchgate.netresearchgate.net This characteristic is significant as the inhibition of the low-affinity (PDE4L) conformer is associated with anti-inflammatory and bronchodilator effects, while inhibition of the high-affinity (PDE4H) conformer is linked to side effects like nausea. biocrick.com
A comparative study on various hesperetin derivatives provides context for the inhibitory action of Hesperetin, triacetate.
Table 1: Therapeutic Ratios of Hesperetin Derivatives on Phosphodiesterase 4 (PDE4) Conformers
| Compound | Therapeutic Ratio (PDE4H/PDE4L) |
|---|---|
| Hesperetin-5,7,3'-O-triacetate (HTA) | 20.8 |
| Hesperetin | >11 |
Data sourced from studies on guinea pig phosphodiesterases. researchgate.netbiocrick.com
Ligand-Receptor Binding Studies and Allosteric Modulation
While experimental ligand-receptor binding assays are limited, computational molecular docking studies have provided theoretical insights into the interaction of Hesperetin, triacetate with specific receptors. One such study explored its binding to the insulin (B600854) receptor tyrosine kinase. nih.gov The findings suggest a potential interaction, as detailed by the calculated binding energies and the specific amino acid residues involved in the interaction. nih.gov
Table 2: Molecular Docking Interaction of Hesperetin, triacetate with Insulin Receptor Tyrosine Kinase
| Docking Software | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|
| AutoDock 4.0 | -6.08 | SER 1006, ASN 1137, LYS 1030 |
| AutoDock Vina | -8.2 | SER 1006, ASN 1137, LYS 1030 |
This data represents a computational prediction of binding affinity and interaction sites. nih.gov
These docking results hypothesize that Hesperetin, triacetate could act as a potential activator of the insulin receptor tyrosine kinase, though this requires confirmation through experimental in vitro and ex vivo assays. nih.gov There is no substantial evidence at present to classify Hesperetin, triacetate as an allosteric modulator for any specific receptor.
Modulation of Oxidative Stress Pathways in Cellular Models
Hesperetin, the active metabolite of hesperetin triacetate, demonstrates significant antioxidant properties through direct and indirect mechanisms in various cellular models.
Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
In vitro studies have consistently shown that hesperetin possesses the ability to directly neutralize harmful free radicals. This scavenging activity is a key component of its cellular protective effects. By donating a hydrogen atom or an electron, hesperetin can neutralize reactive oxygen species (ROS), thereby diminishing their damaging potential. nih.gov This direct antioxidant action has been observed in various experimental setups, contributing to the reduction of oxidative stress in cellular environments.
Upregulation of Endogenous Antioxidant Defense Systems
Beyond direct scavenging, hesperetin has been shown to bolster the cell's own antioxidant defenses. It can upregulate the expression and activity of primary antioxidant enzymes. nih.gov This includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response, is a key target. Hesperetin can promote the nuclear translocation of Nrf2, leading to the increased expression of these vital protective enzymes. nih.gov
Anti-inflammatory Cascade Intervention
The anti-inflammatory properties of hesperetin, and by extension hesperetin triacetate, are well-documented in a variety of in vitro and ex vivo models, where it has been shown to interfere with multiple stages of the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)
Hesperetin has demonstrated a significant capacity to inhibit the production of key pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, hesperetin has been found to reduce the levels of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com It also decreases the production of other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mdpi.com This inhibition of inflammatory mediators is a critical aspect of its anti-inflammatory effects.
| Cell Line | Inducer | Mediator | Effect of Hesperetin | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | Reduction | mdpi.com |
| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Reduction | mdpi.com |
| RAW 264.7 | LPS | Tumor Necrosis Factor-alpha (TNF-α) | Reduction | mdpi.com |
| RAW 264.7 | LPS | Interleukin-6 (IL-6) | Reduction | mdpi.com |
| SW982 | Interleukin-1beta (IL-1β) | Interleukin-6 (IL-6) | Inhibition | researchgate.net |
| SW982 | Interleukin-1beta (IL-1β) | Matrix Metalloproteinase-3 (MMP-3) | Inhibition | researchgate.net |
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
The inhibitory effects of hesperetin on pro-inflammatory mediator production are underpinned by its ability to modulate key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a primary target. Hesperetin has been shown to inhibit the activation of NF-κB. Furthermore, it can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK). researchgate.net For instance, in human synovial cells, hesperetin was found to inhibit IL-1β-induced JNK activation, which in turn reduced the production of MMP-3 and IL-6. researchgate.net
Investigation of Antineoplastic Mechanisms in Cancer Cell Lines
The potential of hesperetin as an anticancer agent has been explored in a variety of cancer cell lines, where it has been shown to induce cell death and inhibit proliferation through multiple mechanisms. The anticancer effects are often linked to its ability to induce apoptosis, or programmed cell death. ontosight.ai Studies have revealed that hesperetin can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and an altered Bax:Bcl-2 ratio. ontosight.ai This leads to the activation of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis. ontosight.ai
Induction of Apoptosis and Cell Cycle Arrest
In vitro studies have demonstrated that hesperetin triacetate plays a role in the regulation of the cell cycle and the induction of programmed cell death (apoptosis). Research indicates that the compound can induce a G1-phase cell cycle arrest, effectively halting cell division at this critical checkpoint. hodoodo.com Furthermore, in a comparative study of several O-acylated flavonoids, hesperetin triacetate was identified as having the most potent antiproliferative effect. researchgate.net A key finding from this research was its ability to induce DNA fragmentation, which is a hallmark of apoptosis. researchgate.net
Inhibition of Cell Proliferation and Angiogenesis
The acetylation of flavonoids is a chemical modification that can enhance their biological activity. Studies have shown that acylated derivatives, including hesperetin triacetate, can be more effective at inhibiting the proliferation of cancer cells than their parent flavonoids. researchgate.net Hesperetin triacetate has been specifically recognized for its strong antiproliferative capabilities against certain cancer cell lines. researchgate.netzu.edu.pk While the parent compound, hesperetin, has been associated with the inhibition of angiogenesis (the formation of new blood vessels), specific in vitro studies detailing the direct anti-angiogenic mechanisms of hesperetin triacetate are limited. researchgate.net
Modulation of Metastasis and Invasion Pathways
The potential for flavonoids and their derivatives to interfere with cancer metastasis and invasion is a significant area of research. researchgate.net These processes involve complex signaling pathways that regulate cell migration and tissue remodeling. While the broader class of hesperetin-related compounds has been studied for anti-metastatic properties, specific mechanistic data from in vitro models detailing how hesperetin triacetate directly modulates metastasis and invasion pathways is not extensively covered in available literature. researchgate.net
Neuroprotective Mechanisms in Neural Cell Cultures
The neuroprotective potential of flavonoids is often attributed to their antioxidant and anti-inflammatory properties. The parent compounds of hesperetin triacetate, hesperidin (B1673128) and hesperetin, have been investigated for their beneficial effects on the central nervous system. researchgate.netresearchgate.net However, dedicated research on the specific neuroprotective mechanisms of hesperetin triacetate in neural cell culture models is still an emerging area.
Attenuation of Neuroinflammation and Excitotoxicity
Neuroinflammation is a key factor in the pathology of various neurodegenerative diseases. One of the mechanisms for anti-inflammatory action is the inhibition of pro-inflammatory mediators like nitric oxide (NO). nih.gov A phytochemical profiling of the plant Ludwigia adscendens identified hesperetin triacetate as one of its constituents; the plant extract demonstrated anti-inflammatory effects through the inhibition of nitric oxide. nih.gov This suggests a potential, though indirect, role for hesperetin triacetate in attenuating neuroinflammatory pathways. Direct studies on its effect on excitotoxicity in neural cultures are not widely documented.
Promotion of Neuronal Survival and Synaptic Plasticity
The parent flavonoid, hesperidin, has been linked to the enhancement of synaptic plasticity in research models. researchgate.net The ability of a compound to promote neuronal survival and maintain synaptic function is crucial for neuroprotection. At present, specific in vitro studies focusing on the direct effects of hesperetin triacetate on neuronal survival and synaptic plasticity in neural cell cultures have not been extensively reported.
Cardiovascular Mechanistic Studies in Cellular Models
Flavonoids are widely recognized for their potential benefits to cardiovascular health, with research pointing to various underlying mechanisms. The parent compounds of hesperetin triacetate have been associated with cardioprotective effects in some studies. researchgate.netjournalgrid.com However, there is a lack of specific mechanistic investigations using cardiovascular cellular models (such as endothelial cells or cardiomyocytes) to determine the direct effects of hesperetin triacetate on pathways relevant to cardiovascular function.
Limited In Vitro and Ex Vivo Mechanistic Data Available for Hesperetin Triacetate Bioactivities
While the parent compound, hesperetin, has been the subject of numerous scientific investigations, a comprehensive review of available literature reveals a significant scarcity of specific in vitro and ex vivo studies on the bioactivities of its derivative, hesperetin triacetate. Research directly addressing its role in endothelial function, anti-atherogenic mechanisms, and metabolic regulation at the cellular level is not extensively documented in publicly accessible scientific databases.
General information suggests that hesperetin triacetate possesses antioxidant, anti-inflammatory, and potential anticancer properties. ontosight.ai The acetylation of hesperetin to form hesperetin triacetate is a process that can enhance the compound's lipophilicity, which may, in turn, improve its bioavailability. ontosight.aimdpi.com
One available study focused on hesperetin-5,7,3'-O-triacetate (HTA), a liposoluble derivative of hesperetin. This research investigated its effects on airway hyperresponsiveness, demonstrating a dual inhibition of phosphodiesterase (PDE) 3 and 4. d-nb.inforesearchgate.net However, these findings fall outside the scope of endothelial, anti-atherogenic, and metabolic regulation.
A computational molecular docking study included "Hesperitin Triacetate" (presumed to be hesperetin triacetate) and predicted its binding energy to the insulin receptor tyrosine kinase. researchgate.netresearchgate.net It is important to note that this is a theoretical prediction and not experimental data from in vitro or ex vivo models.
The vast majority of research relevant to the requested topics has been conducted on hesperetin itself. These studies have shown that hesperetin can positively influence endothelial function by promoting the production of nitric oxide (NO), a key molecule in vasodilation. nih.govmdpi.commdpi.compsu.edunih.gov Furthermore, hesperetin has demonstrated anti-atherogenic properties by inhibiting the formation of foam cells, which are critical in the development of atherosclerotic plaques. nih.gov
In the context of metabolic regulation, hesperetin has been shown to reduce lipid accumulation in liver cells (hepatocytes) and fat cells (adipocytes). rug.nlresearchgate.netnih.gov It has also been found to modulate key signaling pathways involved in glucose and lipid metabolism, including the insulin signaling pathway. nih.govnih.govsci-hub.runih.gov
Given the lack of specific data for hesperetin triacetate in the requested areas, a detailed article with data tables on its in vitro and ex vivo mechanistic investigations, as outlined, cannot be generated at this time. The available scientific literature does not provide the necessary detailed research findings to populate the specified sections and subsections.
Structure Activity Relationship Sar Studies of Hesperetin Triacetate and Its Analogues
Impact of Acetylation on Pharmacophore and Binding Affinity
Acetylation, the process of introducing acetyl functional groups, can significantly alter the pharmacophore of hesperetin (B1673127). A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The hydroxyl (-OH) groups on the hesperetin molecule are key hydrogen bond donors and acceptors. Converting these to acetyl (-OCOCH₃) groups modifies this interaction potential.
This modification from a hydrogen-donating hydroxyl group to a non-hydrogen-donating acetyl group changes the molecule's polarity and its ability to form hydrogen bonds, which are critical for binding to protein targets. While it might decrease hydrogen bonding capability at the site of acetylation, it increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. ontosight.ai
Molecular docking studies have provided insights into how these changes affect binding affinity. For instance, in a study involving the nitrate (B79036) reductase enzyme, hesperetin triacetate demonstrated a higher binding energy (-8.36 kcal/mol) compared to its parent compound, hesperetin (-6.72 kcal/mol). nih.govresearchgate.net This suggests a stronger interaction with the enzyme's binding site. Hesperetin triacetate was found to form a hydrogen bond with the T102 residue of the enzyme. nih.gov
Similarly, in docking studies with insulin (B600854) receptor tyrosine kinase, hesperetin triacetate showed a favorable binding energy of -8.2 kcal/mol (using AutoDock Vina), interacting with key residues such as SER 1006, ASN 1137, and LYS 1030. bioinformation.net This binding affinity was comparable to or even better than that of hesperetin itself (-8.4 kcal/mol), indicating that acetylation does not necessarily diminish binding and can, in some cases, lead to more favorable interactions, potentially due to improved hydrophobic interactions within the binding pocket. bioinformation.net
Table 1: Comparative Binding Affinities of Hesperetin and Hesperetin Triacetate
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Hesperetin | Nitrate Reductase | -6.72 | Not specified in detail |
| Hesperetin Triacetate | Nitrate Reductase | -8.36 | T102 |
| Hesperetin | Insulin Receptor Tyrosine Kinase | -8.4 | ASN 1137, ASP 1150, LYS 1030, SER 1006 |
Data sourced from multiple molecular docking studies. nih.govresearchgate.netbioinformation.net
Correlating Structural Modifications with Specific Biological Activities
The structural modifications of hesperetin, particularly acetylation, have been correlated with various biological activities, including antioxidant, anti-inflammatory, and antitumor effects. The addition of acetyl groups can enhance the lipophilicity of hesperetin, potentially improving its absorption and cellular uptake, which could lead to enhanced biological effects. ontosight.ai
Enzymatic acylation studies have shown that the position of acetylation can be controlled. For instance, using Pseudomonas cepacea lipase (B570770) (PSL-C), acetylation of aglycone flavonoids like hesperetin can occur on the 4'-OH, 3'-OH, and 7-OH hydroxyls. acs.org The specific pattern of acetylation is critical, as it dictates the molecule's final shape and electronic properties, and thus its biological activity.
Anti-inflammatory Activity : Hesperetin itself is known to possess anti-inflammatory properties by inhibiting inflammatory mediators. sathyabama.ac.iniiarjournals.org Studies on a specific derivative, Hesperetin-5,7,3'-O-triacetate (HTA), have shown it effectively suppresses airway hyperresponsiveness in animal models, a key feature of asthma. researchgate.net This suggests that the tri-acetylated form retains and possibly enhances the anti-inflammatory potential of the parent compound in specific contexts. The aglycone form, hesperetin, has been shown to be more potent in its biological activity compared to its glycoside form, hesperidin (B1673128). sathyabama.ac.inacs.org Acetylation, as a modification of the aglycone, aims to further improve these properties.
Anticancer Activity : Research has indicated that structural modifications of hesperetin can lead to derivatives with improved antitumor activity. nih.gov For example, a series of novel aminobenzylated hesperetin derivatives showed promising antiproliferative activity against cancer cell lines, with some compounds exhibiting better activity than hesperetin itself. nih.gov This highlights that while acetylation is one valuable modification, other structural changes on the hesperetin backbone can also lead to enhanced efficacy.
Computational Approaches to SAR Analysis (e.g., Molecular Docking, QSAR)
Computational methods are indispensable tools in modern drug discovery for predicting and analyzing the SAR of compounds like hesperetin triacetate before their synthesis.
Molecular Docking : This technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. As seen in the studies on nitrate reductase and insulin receptor tyrosine kinase, docking allows researchers to visualize the interactions between hesperetin triacetate and the amino acid residues in the binding pocket of a target protein. nih.govresearchgate.netbioinformation.net It provides crucial data on binding energy, which is an estimate of the binding affinity. nih.gov These studies have shown that hesperetin triacetate can fit well into the binding sites of various enzymes, often through a combination of hydrogen bonds and hydrophobic interactions. nih.govbioinformation.net For instance, molecular docking was used to screen hesperetin derivatives against the AWP1 protein of Candida glabrata to develop new antifungal agents. euchembioj.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models help in predicting the activity of new, unsynthesized compounds. For hesperetin derivatives, QSAR studies have been employed to understand the relationship between molecular descriptors (e.g., electronic properties, lipophilicity, steric factors) and their anti-inflammatory activity. e3s-conferences.orgresearchgate.net For example, a QSAR study on 7-O-amide hesperetine derivatives identified that specific net atomic charges on certain carbon atoms were key descriptors for predicting anti-inflammatory activity (IC₅₀ values). e3s-conferences.orgresearchgate.net Such models can guide the design of new analogues with potentially higher potency. e3s-conferences.org Pharmacophore modeling, often used in conjunction with QSAR, helps to identify the essential structural features required for a specific biological activity, such as acting as a PPARγ agonist. innovareacademics.ininnovareacademics.in
Elucidation of Key Structural Motifs for Enhanced Efficacy
SAR studies, combining synthesis, biological testing, and computational analysis, have helped to elucidate key structural motifs of hesperetin analogues that are important for enhanced efficacy.
The Flavonoid Backbone : The C6-C3-C6 skeleton of hesperetin is the fundamental scaffold. The integrity of this structure is generally essential for its biological activities. researchgate.net
Acetylation Pattern : The number and position of acetyl groups are critical. While increasing lipophilicity, acetylation also blocks potential hydrogen bonding sites. The optimal pattern of acetylation will depend on the specific target protein's binding site characteristics. For instance, Hesperetin-5,7,3'-O-triacetate shows specific biological effects, indicating that this particular arrangement of acetyl groups is favorable for certain activities. researchgate.net
Substitution on the B-ring : The substitution pattern on the B-ring of the flavonoid is a well-known determinant of activity. For hesperetin, the 3'-hydroxy and 4'-methoxy groups are significant. Modifications at these positions, including acetylation of the 3'-hydroxyl group, directly influence interactions with target proteins.
Modifications at the 7-position : The hydroxyl group at position 7 of the A-ring is a common site for modification, including glycosylation (as in hesperidin) and acetylation. Studies on 7-O-amide hesperetine derivatives have shown that modifications at this position can significantly impact anti-inflammatory activity. e3s-conferences.orgresearchgate.net
Advanced Analytical Methodologies for Research on Hesperetin Triacetate
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying Hesperetin (B1673127), triacetate from complex mixtures, such as reaction media or biological matrices. The choice of technique is dictated by the compound's physicochemical properties, particularly its increased non-polar nature compared to hesperetin.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of flavonoids and their derivatives due to its high resolution, sensitivity, and adaptability. For Hesperetin, triacetate, reversed-phase HPLC (RP-HPLC) is the method of choice.
Method development typically begins with selecting a suitable stationary phase, most commonly a C18 column, which effectively retains the non-polar Hesperetin, triacetate. The mobile phase is usually a gradient mixture of an organic solvent (like acetonitrile or methanol) and acidified water (often with formic or acetic acid to improve peak shape). The higher lipophilicity of the triacetate derivative generally requires a higher proportion of the organic solvent for elution compared to its parent compound, hesperetin. jfda-online.comnih.gov
Validation of an HPLC method is crucial to ensure its reliability. Key validation parameters, based on established methods for similar flavonoids, are outlined below. researchgate.netnih.gov
Table 1: HPLC Method Parameters and Validation for Hesperetin, triacetate Analysis
| Parameter | Typical Conditions / Values |
| Chromatographic System | |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 35 °C nih.gov |
| Detection | UV Detector at ~288 nm |
| Validation Parameters | |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.99) nih.govresearchgate.net |
| Limit of Detection (LOD) | < 0.8 µg/mL nih.gov |
| Limit of Quantification (LOQ) | < 2.8 µg/mL nih.gov |
| Precision (RSD%) | < 5% researchgate.net |
| Accuracy (Recovery %) | 88% - 130% nih.gov |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
Gas Chromatography (GC): While less common than HPLC for flavonoid analysis due to their low volatility, GC can be employed, particularly when coupled with mass spectrometry (GC-MS). The analysis of underivatized flavonoids like hesperetin is challenging. However, Hesperetin, triacetate, being an acetylated form, may exhibit improved thermal stability and volatility. For analysis, a high-temperature capillary column with a non-polar stationary phase would be required.
Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid technique primarily used for qualitative analysis, such as monitoring the progress of the synthesis of Hesperetin, triacetate from hesperetin or for preliminary purity checks. researchgate.net The separation is typically performed on silica gel plates. The mobile phase, or eluent, is a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The spots can be visualized under a UV lamp at 254 nm or 365 nm. researchgate.net The retention factor (Rf) value of Hesperetin, triacetate will be significantly higher (i.e., it will travel further up the plate) than that of the more polar hesperetin.
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure of Hesperetin, triacetate and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.
The ¹H NMR spectrum of Hesperetin, triacetate would show characteristic signals confirming the core flavanone (B1672756) structure, similar to hesperetin. chemicalbook.comresearchgate.net Crucially, it would also feature three distinct singlet peaks in the δ 2.0-2.5 ppm region, corresponding to the methyl protons of the three acetate (B1210297) groups. The addition of these electron-withdrawing acetyl groups would cause a downfield shift (deshielding) of the aromatic protons on the A and B rings compared to the parent hesperetin. nih.gov Similarly, in the ¹³C NMR spectrum, new signals for the acetate carbonyl carbons (around δ 168-171 ppm) and methyl carbons (around δ 20-22 ppm) would be present.
Table 2: Predicted ¹H NMR Chemical Shift Changes from Hesperetin to Hesperetin, triacetate
| Proton | Hesperetin (Approx. δ ppm) | Hesperetin, triacetate (Predicted Shift) | Rationale |
| H-6, H-8 (A-ring) | 5.9 - 6.2 | Downfield shift | Acetylation of adjacent hydroxyl groups (5-OH, 7-OH) |
| B-ring Protons | 6.8 - 7.0 | Downfield shift | Acetylation of 3'-OH group |
| Acetate CH₃ | N/A | ~2.0 - 2.5 (3 singlets) | Presence of three new acetyl groups |
Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For Hesperetin, triacetate (C₂₂H₂₀O₉), the expected exact mass is approximately 428.1107 g/mol . Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds. massbank.eu
Tandem MS (MS/MS) is used to study the fragmentation patterns, which provides further structural confirmation. The fragmentation of Hesperetin, triacetate would be expected to show sequential losses of ketene (CH₂=C=O, mass 42 Da) from the precursor ion, corresponding to the cleavage of the three acetate groups. The core flavanone structure also undergoes a characteristic retro-Diels-Alder (RDA) fragmentation. This technique is also vital for identifying potential metabolites in biological studies, which may involve de-acetylation or other biotransformations. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
UV-Vis spectroscopy is a straightforward and robust method for quantifying compounds that contain a chromophore, such as the flavonoid structure in Hesperetin, triacetate. Flavonoids typically exhibit two main absorption bands in the UV-Vis spectrum. nih.gov For hesperetin, these are Band I (related to the B-ring) at longer wavelengths and Band II (related to the A-ring) at shorter wavelengths. nih.gov
The acetylation of the hydroxyl groups on the aromatic rings can cause a hypsochromic (blue) shift—a shift to a shorter wavelength—of these absorption maxima (λmax). researchgate.net Quantification is achieved by creating a calibration curve of absorbance versus concentration at the λmax, following the Beer-Lambert Law. chem-soc.siresearchgate.net
Table 3: Typical UV-Vis Spectral Data for Hesperetin and Predicted Data for Hesperetin, triacetate
| Compound | Solvent | Band II (λmax) | Band I (λmax) |
| Hesperetin | Methanol (B129727) / Ethanol (B145695) | ~288 nm researchgate.net | ~325 nm (shoulder) nih.gov |
| Hesperetin, triacetate | Methanol / Ethanol | Predicted hypsochromic shift (~280-285 nm) | Predicted hypsochromic shift or disappearance |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of compounds like Hesperetin triacetate in complex matrices. nih.gov These methods provide both separation of the analyte from interferences and its subsequent identification and quantification.
LC-MS/MS and GC-MS for Metabolomic Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the metabolomic profiling of Hesperetin triacetate and its derivatives. These techniques allow for the identification and quantification of metabolites in biological samples, providing insights into the compound's absorption, distribution, metabolism, and excretion.
LC-MS/MS is particularly well-suited for the analysis of flavonoids and their derivatives due to its high sensitivity and selectivity. researchgate.netrsc.org It allows for the direct analysis of these compounds in biological fluids with minimal sample preparation. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers rapid and precise quantification of hesperetin and its enantiomers in plasma and urine. nih.gov The use of electrospray ionization (ESI) in either positive or negative mode allows for the detection of a wide range of metabolites. tmu.edu.twmdpi.com
Table 1: Application of LC-MS/MS in the Analysis of Hesperetin and Related Compounds
| Analyte | Matrix | LC-MS/MS Method | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|
| Hesperidin (B1673128) and Hesperetin | Rat Plasma | Polarity-switching ESI-MS/MS | 1–1000 ng/mL (Hesperidin), 0.2–100 ng/mL (Hesperetin) | 1 ng/mL (Hesperidin), 0.2 ng/mL (Hesperetin) | rsc.org |
| (R)- and (S)-Hesperetin | Human Plasma | UPLC-MS/MS | 25–2500 nM | 25 nM | nih.gov |
| (R)- and (S)-Hesperetin | Human Urine | UPLC-MS/MS | 50–5000 nM | 50 nM | nih.gov |
GC-MS, on the other hand, is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.net For non-volatile compounds like flavonoids, a derivatization step, such as silylation, is typically required to increase their volatility and thermal stability. researchgate.netresearchgate.net This method has been successfully applied to the analysis of hesperetin and other flavonoids in various plant extracts and biological samples. researchgate.netmdpi.com GC-MS provides excellent chromatographic resolution and generates mass spectra that can be used for structural elucidation and compound identification by comparison with spectral libraries. mdpi.com
CE-MS for High-Resolution Separations
Capillary electrophoresis-mass spectrometry (CE-MS) is a high-resolution separation technique that offers an alternative to liquid chromatography for the analysis of flavonoids. mdpi.com CE provides very efficient separations based on the electrophoretic mobility of the analytes in a capillary filled with an electrolyte solution. nih.gov When coupled with mass spectrometry, CE-MS becomes a powerful tool for the analysis of complex mixtures, including plant extracts and biological fluids. lcms.cz This technique has been successfully used for the separation and identification of various flavonoids, including hesperetin and its glycosides. lcms.cz The choice of background electrolyte and ionization mode is crucial for achieving optimal separation and detection sensitivity. nih.gov
Table 2: CE-MS Methods for Flavonoid Analysis
| Analyte(s) | Matrix | CE-MS Conditions | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Hesperetin and Naringin | Orange extracts | 5 mM borate buffer (pH 9.3), positive ion ESI-MS | <2 µg/ml (for Naringin) | lcms.cz |
| Various phenolic compounds (including flavonoids) | Honey sample | 0.5 M NH4OH, negative ion ESI-MS | 0.004–1.9 mg/L | nih.gov |
Electrochemical and Biosensor-Based Detection Methods for Research
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like Hesperetin triacetate. nih.govmdpi.com These methods are based on the oxidation or reduction of the analyte at an electrode surface, generating a measurable electrical signal. mdpi.com
Various types of electrodes, including glassy carbon electrodes (GCE), have been modified with different nanomaterials to enhance their sensitivity and selectivity for flavonoid detection. bohrium.com For instance, a GCE modified with reduced graphene oxide and single-walled carbon nanotubes has been used for the sensitive detection of hesperetin. researchgate.net The development of electrochemical sensors based on carbon nanomaterials has shown great promise for the analysis of flavonoids in food and biological samples. mdpi.combohrium.com
Biosensors, which integrate a biological recognition element with a transducer, offer even higher selectivity for the target analyte. While specific biosensors for Hesperetin triacetate have not been extensively reported, the principles of biosensor design for other flavonoids can be applied. Molecularly imprinted polymers (MIPs) have been used to create selective recognition sites for hesperidin, the glycoside of hesperetin, demonstrating the potential for developing highly specific sensors. researchgate.net These sensors can provide real-time analysis and are amenable to miniaturization for portable device applications. nih.gov
Table 3: Electrochemical and Biosensor-Based Methods for Hesperetin and Hesperidin Detection
| Analyte | Sensor/Electrode | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Hesperetin | Reduced graphene oxide/SWCNTs modified GCE | Voltammetry | 0.05–100.0 μmol/L | 0.011 μmol/L | researchgate.net |
| Hesperidin | Pencil graphite microelectrode | Differential Pulse Voltammetry (DPV) | 50 nM–2 μM | 25 nM | nih.gov |
| Hesperidin | Poly(ferulic acid)/MWCNTs modified GCE | Differential Pulse Voltammetry (DPV) | 0.025–10 µM | 7.0 nM | mdpi.com |
| Hesperidin | Molecularly imprinted polymer on ultrafine activated carbon | Electrochemical sensing | 85 nM–30 μM | 45 nM | researchgate.net |
Preclinical Pharmacokinetic and Biotransformation Data on Hesperetin Triacetate Not Available in Current Scientific Literature
A thorough review of published scientific research reveals a significant lack of available data regarding the pharmacokinetic and biotransformation properties of the specific chemical compound Hesperetin, triacetate (also known as hesperetin-5,7,3'-O-triacetate) in preclinical models. Consequently, it is not possible to provide a detailed, evidence-based article adhering to the requested structure on its absorption, distribution, metabolism, and excretion.
Hesperetin, triacetate is a synthetically acetylated derivative of hesperetin, a natural flavonoid found in citrus fruits. The addition of three acetate groups is expected to significantly alter its physicochemical properties, such as lipophilicity, which in turn would influence its interaction with biological systems compared to its parent compound, hesperetin.
While extensive research has been conducted on the pharmacokinetics and metabolism of hesperetin and its naturally occurring glycoside, hesperidin, this information cannot be directly extrapolated to Hesperetin, triacetate. The metabolic journey of the triacetate form would likely begin with the enzymatic hydrolysis of the acetate groups by esterases found in the intestines, liver, and blood, to release the parent compound, hesperetin. This initial step is a critical aspect of its biotransformation that is not a factor for hesperetin itself.
Following this presumed initial hydrolysis, the resulting hesperetin would then likely undergo the well-documented Phase I and Phase II metabolic pathways. However, without specific preclinical studies on Hesperetin, triacetate, details regarding its absorption efficiency, tissue distribution patterns, potential to cross the blood-brain barrier, and the specific metabolites formed remain speculative.
Due to the absence of direct scientific studies investigating the pharmacokinetic and biotransformation research of Hesperetin, triacetate in pre-clinical models, the following sections of the requested article cannot be completed with scientifically accurate and validated information:
Pharmacokinetic and Biotransformation Research of Hesperetin Triacetate in Pre Clinical Models
Metabolic Fate and Biotransformation Pathways
Role of Cytochrome P450 Enzymes and Conjugation Reactions
Further preclinical research is required to elucidate the pharmacokinetic profile and metabolic fate of Hesperetin (B1673127), triacetate.
Information regarding the requested article on "Hesperetin, triacetate" is currently unavailable in published preclinical research.
Following a comprehensive search of scientific literature, no specific data was found on the pharmacokinetic and biotransformation research of the chemical compound “Hesperetin, triacetate” in preclinical models. The requested detailed analysis of its elimination kinetics and excretion routes, including renal and biliary mechanisms and half-life determination, is not available in the public domain.
Research in this area has predominantly focused on the parent compound, hesperetin, and its naturally occurring glycoside, hesperidin (B1673128). While studies on these related compounds are extensive, the specific pharmacokinetic profile of the triacetate derivative of hesperetin has not been detailed in the available preclinical studies.
Therefore, the generation of a scientifically accurate article adhering to the provided outline for "Hesperetin, triacetate" is not possible at this time due to the absence of foundational research data.
Innovative Formulation Strategies and Delivery Systems for Research Applications
Nanoparticle-Based Delivery Systems for Enhanced Research Bioavailability
Nanoparticle-based systems are a primary focus for improving the solubility and absorption of hydrophobic compounds. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, which can lead to enhanced dissolution rates and bioavailability.
Liposomal and Polymeric Nanoparticle Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For a lipophilic compound, it would be entrapped within the lipid bilayer. Research on hesperetin (B1673127) has shown that liposomal encapsulation can improve its stability and provide a sustained release profile. nih.govnih.govelsevierpure.com Polymeric nanoparticles, formulated from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), offer another promising approach. Studies on hesperetin-loaded PLGA nanoparticles have demonstrated the potential for high encapsulation efficiency and controlled release, which could be beneficial for targeted delivery in research models. nih.govresearchgate.net
Solid Lipid Nanoparticles and Nanosuspensions
Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids. They combine the advantages of polymeric nanoparticles and liposomes. Research on hesperidin (B1673128) and hesperetin has indicated that SLNs can enhance oral bioavailability. biointerfaceresearch.comsemanticscholar.orgjneonatalsurg.comjneonatalsurg.com Nanosuspensions are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers. This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media. For hesperetin, nanosuspensions have been investigated for dermal delivery, showing that they can increase the penetration of the compound into the skin. nih.gov
Microencapsulation and Prodrug Approaches for Targeted Research Delivery
Microencapsulation and prodrug strategies are employed to protect the compound from degradation, control its release, and target it to specific sites.
Cyclodextrin Complexation and Emulsion Systems
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, allowing them to form inclusion complexes with hydrophobic molecules. This complexation can significantly increase the aqueous solubility and stability of the guest molecule. Studies on hesperetin and its derivatives have shown that complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, enhances their solubility and biological activity. nih.govnih.govmdpi.combeilstein-journals.orgresearchgate.net Nanoemulsions, which are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, are another effective way to improve the solubility and absorption of lipophilic compounds. Research on hesperetin has demonstrated that nanoemulsions can significantly improve its oral bioavailability. mdpi.com
Design of Prodrugs for Improved Research Bioavailability and Specificity
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach can be used to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, and non-specific toxicity. While specific prodrugs of Hesperetin, triacetate are not documented in the available literature, the general strategy for a flavonoid would involve masking the hydroxyl groups with moieties that improve water solubility or lipid permeability, and are designed to be cleaved by specific enzymes at the target site.
Topical and Transdermal Delivery Systems for Localized Research Applications
For localized applications, topical and transdermal delivery systems offer the advantage of delivering a compound directly to the site of action, which can minimize systemic side effects. Research on hesperetin has explored its incorporation into cream formulations for topical application. These studies have investigated the use of various penetration enhancers to improve its permeation through the skin barrier. nih.gov Additionally, hesperetin has been loaded into lipid-core nanocapsules and impregnated into textile fibers as a novel approach for topical drug delivery. nih.gov
Design of Gels, Creams, and Patches
The development of topical formulations such as gels, creams, and patches for hesperetin derivatives is aimed at achieving stable, effective vehicles that can ensure adequate skin deposition and retention.
Gels and Creams: Gels and creams are common semi-solid dosage forms for topical delivery. For poorly water-soluble compounds like hesperetin and its derivatives, formulation design focuses on enhancing solubility and stability.
Emulgels: A recent study focused on creating a hyaluronic emulgel to ensure the deposition and retention of hesperetin in the epidermis. nih.gov This system combines the properties of an emulsion and a gel, allowing for the incorporation of lipophilic compounds. The formulation, developed using a phase inversion method, was optimized with hyaluronic acid and Polysorbate 80. nih.gov The final emulgel was physically stable for at least two months at room temperature and exhibited a sustained-release profile. nih.gov
Creams: Research on hesperetin creams has shown that solubility can be significantly increased by using short-chain alcohols. nih.govresearchgate.net One study found that polyethylene (B3416737) glycol 400 (PEG 400) increased the solubility of hesperetin by 3400-fold. nih.govresearchgate.net These cream formulations often incorporate penetration enhancers to improve dermal absorption. nih.govresearchgate.net Stability is a key consideration; in one study, a cream formulation of a flavonoid extract proved stable under both long-term (12 months) and accelerated (6 months) testing conditions, with no significant degradation of the active components or microbial contamination. mdpi.com
Interactive Table: Components in Hesperetin Gel and Cream Formulations
Patches: Transdermal patches offer controlled, systemic delivery of drugs through the skin, avoiding first-pass metabolism. nih.gov While specific research on a Hesperetin, triacetate patch is not available, studies on the related compound hesperidin provide insight into potential design strategies.
A typical transdermal patch can be formulated using a solvent evaporation technique. jddtonline.inforesearchgate.net Key components include:
Polymers: To form the matrix of the patch, polymers such as Hydroxypropyl Methylcellulose (HPMC) E 5 and Eudragit S 100 are used. jddtonline.inforesearchgate.net
Plasticizers: To ensure flexibility and prevent the patch from becoming brittle, plasticizers like Dibutyl phthalate (B1215562) are incorporated. jddtonline.inforesearchgate.net
Lubricants/Humectants: Glycerin can be used to lubricate and maintain moisture. jddtonline.inforesearchgate.net
The design can be a simple monolith or a more complex bilayer system, which allows for more precise control over the release rate of the active pharmaceutical ingredient (API). nipte.org By adjusting the API's spatial distribution and the thickness of the layers, the permeation profile can be tailored to specific research needs. nipte.org
Permeation Enhancement Strategies
The stratum corneum is the primary barrier to the penetration of topical agents. iosrjournals.org For lipophilic compounds like Hesperetin, triacetate, various strategies are researched to enhance permeation and ensure the compound reaches its target within the skin or the systemic circulation.
Chemical Enhancers: These are compounds that reversibly decrease the barrier function of the stratum corneum. Studies on hesperetin creams have identified several effective chemical enhancers:
Menthol: Found to be the most potent enhancer in one study. nih.govresearchgate.net
Azone: A well-known permeation enhancer. nih.govresearchgate.net
Fatty Acids and Lecithin (B1663433): A combination of linoleic acid and lecithin also demonstrated significant enhancing effects and reduced the lag time for permeation from 3.7 hours to 1 hour. nih.govresearchgate.net
Benzalkonium chloride (BAK): Shown to improve the penetration of hesperetin into the back-of-the-eye tissues in topical ocular formulations. nih.gov
Interactive Table: Chemical Permeation Enhancers for Hesperetin
Advanced Delivery Systems: Nanotechnology-based formulations are a primary strategy to overcome the challenges of low solubility and poor permeability of flavonoids.
Microemulsions and Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants. nih.gov Due to their nanosized droplets and very low surface tension, they can significantly enhance the skin permeation of both lipophilic and hydrophilic drugs. nih.govpharmaexcipients.com A hesperetin-loaded nanoemulsion was successfully developed with high encapsulation efficiency (74.07%) and showed a controlled release profile. researchgate.netmdpi.com
Ethosomes: These are soft, malleable vesicles composed of phospholipids, water, and a high concentration of ethanol (B145695) (20-45%). mdpi.com The high ethanol content fluidizes the lipids of the stratum corneum, allowing the flexible ethosomes to penetrate more deeply into the skin compared to more rigid conventional liposomes. mdpi.comamazonaws.com This makes them highly promising carriers for transdermal delivery. iosrjournals.org
Lipid-Core Nanocapsules (LNCs): Hesperetin has been successfully encapsulated in LNCs, which can act as a reservoir system on the skin, controlling the drug's penetration and permeation. nih.govdovepress.com In one innovative application, these hesperetin-loaded nanocapsules were impregnated into polyamide textile fibers, creating a novel formulation for topical delivery. nih.gov
Nanosuspensions: For poorly soluble compounds, nanosuspensions can increase penetration into the skin. researchgate.netresearchgate.net These formulations consist of the pure drug suspended in a dispersant, with particle sizes in the nanometer range, produced by methods like high-pressure homogenization. researchgate.net
Amorphous Systems: A significant barrier to bioavailability is the crystalline structure of many compounds, which limits solubility. mdpi.com Creating amorphous dispersions, for instance by ball milling hesperetin with polymers, can dramatically improve apparent solubility and permeability. nih.govresearchgate.net One study reported a 775-fold increase in hesperetin permeability in an in vitro model after amorphization with piperine (B192125) and a polymer carrier. nih.govresearchgate.net
Molecular Interactions of Hesperetin Triacetate with Biological Systems
Protein Binding and Conformational Changes
The interaction of small molecules with proteins is a fundamental aspect of their biological activity, influencing their distribution, metabolism, and efficacy. The binding of hesperetin (B1673127) triacetate to plasma proteins and its effect on enzyme activity have been subject to preliminary investigation, primarily through computational modeling.
Interaction with Albumin and Other Plasma Proteins
There is currently no available scientific literature or experimental data detailing the specific interactions of Hesperetin, triacetate with albumin or other plasma proteins.
Interaction with Membrane Lipids and Bilayer Structure
The interaction of compounds with cell membranes can significantly affect their absorption, distribution, and intracellular concentration.
Impact on Membrane Fluidity and Permeability
There is currently no available scientific literature or experimental data that specifically investigates the impact of Hesperetin, triacetate on membrane fluidity and permeability.
Interactions with Nucleic Acids
The ability of small molecules to interact with DNA and RNA can have profound implications for gene regulation and cellular function.
Binding to DNA and RNA and Implications for Gene Regulation
There is currently no available scientific literature or experimental data describing the binding of Hesperetin, triacetate to DNA or RNA, nor are there studies on its implications for gene regulation.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the therapeutic potential of Hesperetin, triacetate in the specific preclinical disease models outlined in your request.
The vast majority of published research focuses on its parent compounds, Hesperetin and its glycoside, Hesperidin (B1673128). Studies investigating the specific biological activities of the triacetate derivative are exceptionally limited.
The single piece of relevant preclinical data found for Hesperetin, triacetate (HTA) relates to its effects on airway mechanics, which could potentially be considered under the umbrella of inflammatory models. One review notes that in a study, Hesperetin, triacetate significantly suppressed airway resistance values and enhanced lung dynamic compliance values in response to methacholine challenge researchgate.net. However, this finding is isolated and does not provide enough information to build out the requested detailed sections.
No specific preclinical studies investigating the efficacy of Hesperetin, triacetate in dedicated in vitro, ex vivo, or in vivo models of neurodegenerative, cardiovascular, metabolic, renal, or hepatic diseases could be located. Therefore, it is not possible to provide the requested detailed research findings, data tables, or validation of mechanisms for these areas.
Investigation of Therapeutic Potential in Pre Clinical Disease Models
Validation of Mechanisms in Non-Human In Vivo Models
Efficacy in Rodent Models of Disease
A comprehensive review of available scientific literature reveals a conspicuous absence of studies investigating the efficacy of hesperetin (B1673127), triacetate in rodent models of any disease. While the synthesis of hesperetin, triacetate has been described, subsequent preclinical evaluations to determine its therapeutic effects in live animal models have not been reported in the public domain researchgate.netmdpi.comresearchgate.netmdpi.com.
In silico studies have suggested potential biological activity. For instance, a molecular docking study identified hesperetin, triacetate as having a strong binding affinity to the insulin (B600854) receptor, with a binding free energy of -8.2 kcal/mol hibiscuspublisher.comnih.gov. This computational finding suggests a potential role in modulating insulin signaling pathways, which is relevant to metabolic disorders such as type 2 diabetes hibiscuspublisher.com. However, without validation in animal models, this remains a theoretical postulation. The presence of hesperetin, triacetate has also been identified in the flower of the banana plant (Musa sapientum), but this botanical observation has not yet led to in vivo studies of the isolated compound zu.edu.pk.
Due to the lack of available data, a data table summarizing the efficacy of hesperetin, triacetate in rodent models of disease cannot be constructed.
Pharmacodynamic Biomarker Analysis in Animal Studies
Consistent with the lack of efficacy studies, there is no published research detailing the analysis of pharmacodynamic biomarkers following the administration of hesperetin, triacetate in animal models. Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a compound on the body and for identifying biomarkers that can track its therapeutic activity. The absence of such data for hesperetin, triacetate means that its mechanisms of action in vivo, and the molecular targets it may modulate, are currently unknown.
Comparative Studies with Hesperetin and Other Flavonoids
Direct comparative studies of hesperetin, triacetate against its parent compound, hesperetin, or other flavonoids in preclinical models are not available in the current body of scientific literature. Hesperetin itself has demonstrated a range of biological activities in preclinical studies, including anti-inflammatory, antioxidant, and neuroprotective effects researchgate.netresearchgate.netnih.govnih.gov. The acetylation of hesperetin to form hesperetin, triacetate is a chemical modification that could potentially alter its pharmacokinetic and pharmacodynamic properties, such as its bioavailability and target interactions. However, without comparative in vivo studies, any potential advantages or disadvantages of hesperetin, triacetate over hesperetin or other flavonoids remain speculative.
The aforementioned molecular docking study did compare the binding energy of hesperetin, triacetate with other flavonoids to the insulin receptor, finding it to be the second lowest among the tested compounds, only surpassed by hesperetin itself (-8.4 kcal/mol) hibiscuspublisher.comnih.gov. This suggests that both compounds may have similar potential in this specific interaction, but it is important to reiterate that this is based on computational modeling rather than experimental biological data.
Future Directions and Emerging Research Avenues for Hesperetin Triacetate
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research
The application of "omics" technologies is poised to revolutionize our understanding of Hesperetin (B1673127), triacetate's mechanisms of action at a systemic level. These high-throughput approaches can provide a comprehensive snapshot of the molecular changes induced by the compound.
Genomics: Future genomic studies will be crucial in identifying the specific genes and genetic pathways that are modulated by Hesperetin, triacetate. This could reveal novel therapeutic targets and help in personalizing treatments based on an individual's genetic makeup.
Proteomics: Chemical proteomics has already been utilized to identify protein targets of hesperidin (B1673128) and its aglycone, hesperetin. rsc.org A similar approach for Hesperetin, triacetate could elucidate its direct binding partners and downstream effects on protein expression and signaling cascades. This would provide a deeper understanding of its mode of action in various disease models.
Metabolomics: Investigating the metabolomic footprint of Hesperetin, triacetate will shed light on its influence on metabolic pathways. By analyzing the changes in endogenous metabolites, researchers can uncover its effects on cellular energy metabolism, lipid profiles, and other critical biochemical processes. This is particularly relevant given the role of the acetate (B1210297) pathway in flavonoid biosynthesis. researchgate.netnih.goviucc.ac.iloup.com
Table 1: Potential Applications of Omics Technologies in Hesperetin, triacetate Research
| Omics Technology | Potential Application | Expected Outcome |
| Genomics | Identifying gene expression changes in response to Hesperetin, triacetate. | Discovery of novel therapeutic targets and genetic biomarkers for treatment response. |
| Proteomics | Characterizing protein interaction networks and post-translational modifications. | Elucidation of molecular mechanisms and signaling pathways affected by the compound. |
| Metabolomics | Profiling changes in cellular metabolites after treatment. | Understanding the impact on metabolic pathways and identifying metabolic biomarkers of efficacy. |
Development of Advanced In Vitro and In Vivo Research Models
To better predict the clinical efficacy of Hesperetin, triacetate, the development and utilization of more sophisticated research models are essential. These models can provide more physiologically relevant data compared to traditional cell cultures and animal models.
Advanced In Vitro Models: The use of three-dimensional (3D) cell cultures, organoids, and "organ-on-a-chip" technology can offer a more accurate representation of human tissues and their complex microenvironments. researchgate.net These models will be invaluable for studying the effects of Hesperetin, triacetate on tissue-specific functions and disease pathologies.
Specialized In Vivo Models: The development of humanized animal models and the use of advanced imaging techniques will allow for a more detailed and dynamic assessment of the compound's efficacy and biodistribution in a living organism. For instance, zebrafish have been used to assess the toxicity of hesperetin derivatives, providing a valuable in vivo system for rapid screening. nih.gov
Exploration of Synergistic Interactions with Other Bioactive Compounds
The therapeutic potential of Hesperetin, triacetate may be significantly enhanced when used in combination with other bioactive compounds. Investigating these synergistic interactions is a promising avenue for developing more effective treatment strategies.
Studies have shown that combining hesperetin with other natural compounds like piperine (B192125) can improve its bioavailability and biological activities. mdpi.comnih.gov Similarly, research on the synergistic effects of hesperidin with quercetin has demonstrated enhanced antioxidant and protective effects. bprmcs.com Future studies should explore the combination of Hesperetin, triacetate with other flavonoids, chemotherapeutic agents, or targeted therapies to identify synergistic effects that could lead to improved therapeutic outcomes and reduced side effects. For example, the combination of hesperetin with platinum-based drugs has shown enhanced anticancer effects. mdpi.com
Application in Novel Research Fields and Technologies
The unique properties of Hesperetin, triacetate make it a candidate for application in emerging fields of biomedical research and technology.
Nanotechnology: The encapsulation of hesperetin and its derivatives into nanoparticles, nanosuspensions, and other nanocarriers is a rapidly advancing area. nih.govnih.govgoogle.comresearchgate.netnih.govscilit.com These nanoformulations can improve the solubility, stability, and bioavailability of the compound, enabling targeted delivery to specific tissues or cells. plos.org This approach holds significant promise for enhancing the therapeutic efficacy of Hesperetin, triacetate while minimizing potential off-target effects.
Drug Delivery Systems: The development of novel drug delivery systems, such as lipid-core nanocapsules impregnated into textiles for topical application, opens up new possibilities for the administration of hesperetin derivatives. nih.gov Similar innovative delivery methods could be explored for Hesperetin, triacetate to address challenges related to its administration and to target specific diseases more effectively.
Table 2: Emerging Applications of Hesperetin, triacetate
| Research Field/Technology | Potential Application |
| Nanotechnology | Development of targeted drug delivery systems, improved bioavailability. |
| Biomaterials | Incorporation into scaffolds for tissue engineering and regenerative medicine. |
| Cosmeceuticals | Formulation in skin care products for its antioxidant and anti-inflammatory properties. |
Addressing Challenges in Hesperetin Triacetate Research and Development
Despite its promise, several challenges need to be addressed to facilitate the translation of Hesperetin, triacetate from preclinical research to clinical application.
Bioavailability and Metabolism: A major hurdle for many flavonoids is their low bioavailability. nih.govnih.govmdpi.com While acetylation can improve lipophilicity, which may enhance absorption, detailed pharmacokinetic and metabolic studies of Hesperetin, triacetate are crucial to understand its fate in the body. researchgate.net
Synthesis and Scalability: The development of efficient and scalable synthesis methods for Hesperetin, triacetate is essential for its future clinical and commercial development. nih.govnih.govmdpi.com
Comprehensive Biological Evaluation: Further in-depth studies are needed to fully characterize the biological activities of Hesperetin, triacetate. Acetylation can alter the bioactivity of flavonoids, sometimes enhancing it and other times diminishing it, depending on the specific compound and the biological endpoint being measured. nih.gov Therefore, a thorough investigation of its efficacy and safety profile is warranted.
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing hesperetin triacetate?
Synthesis of hesperetin triacetate involves acetylation of hesperetin using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:
- Bromination analysis : Evidence from NBS studies shows bromination of hesperetin triacetate in absolute chloroform, yielding derivatives like 3-bromohesperetin triacetate. Reaction kinetics and solvent purity are critical for reproducibility .
- Structural confirmation : Use NMR (¹H and ¹³C) to identify acetyl group positions and HPLC to confirm purity. Infrared spectral analysis can differentiate axial vs. equatorial conformations of substituents, as demonstrated in cyclohexane-based studies .
- Crystallography : Recrystallization in solvents like ethanol or chloroform helps obtain dimorphic forms, which can be analyzed via X-ray diffraction .
Q. How can researchers validate the biological activity of hesperetin triacetate in cellular models?
Methodological considerations include:
- Dose-response assays : Use concentrations ranging from 10–100 µM, with 72-hour exposure periods to assess anti-proliferative effects (e.g., ATC cell lines). Measure viability via MTT or annexin V/PI assays .
- Pathway analysis : For anti-inflammatory or neuroprotective studies, employ LPS-induced BV2 microglial cells and quantify TNF-α, IL-1β, and p-NF-κB via ELISA or Western blot .
- Mitochondrial disruption : Assess caspase-3 activation and mitochondrial membrane potential (ΔΨm) using JC-1 staining .
Q. What computational tools are suitable for predicting molecular interactions of hesperetin triacetate?
- Molecular docking : Tools like AutoDock 4.2 and PyMol visualize binding interactions with targets (e.g., nitrate reductase or insulin receptors). Focus on binding energy (ΔG), hydrogen bonds, and docking scores. Hesperetin triacetate shows a ΔG of -8.2 kcal/mol with insulin receptor residues SER 1006 and ASN 1137 .
- Binding free energy calculations : Use MM-PBSA/GBSA to quantify contributions from electrostatic (∆Eele) and van der Waals (∆EvdW) forces. For example, hesperetin/DM-β-CD complexes exhibit ∆Eele = -5.90 ± 0.46 kcal/mol and ∆EvdW = -31.30 ± 0.44 kcal/mol .
Advanced Research Questions
Q. How can experimental design optimize hesperetin triacetate nanoparticle formulations?
- Screening parameters : Apply a Plackett-Burman design to identify critical factors (e.g., polyvinyl alcohol concentration, water:organic phase ratio). A seven-factor design revealed 0.5% PVA and 5.13 phase ratio as optimal .
- Response surface methodology : Use Box-Behnken design to maximize encapsulation efficiency (80.5%) and minimize particle size (260 nm). Validate with dynamic light scattering (DLS) and TEM .
- Biological validation : Compare free vs. nanoparticle forms in antimicrobial assays (MIC = 125 µg/mL for E. coli) and cytotoxicity tests (IC50 = 184 µg/mL in L929 fibroblasts) .
Q. What strategies resolve contradictions in data on hesperetin triacetate’s metabolic effects?
- Dose-dependent variability : In diabetic nephropathy models, hesperetin reduces blood glucose at 50 mg/kg but may show biphasic effects at higher doses. Use longitudinal studies (4+ weeks) with frequent glucose tolerance tests .
- Pathway crosstalk : For mTOR inhibition (PA-1 cells), combine in silico docking (mTOR active site) with Western blotting for p-mTOR and downstream effectors (p-4E-BP1, p-p70 S6K) .
- Mutagenicity screening : Contrast with structurally similar flavonoids (e.g., quercetin pentaacetate is mutagenic with S9 activation; hesperetin triacetate lacks such data). Use Ames tests with Salmonella strains TA98/TA100 .
Q. How to integrate multi-omics data to elucidate hesperetin triacetate’s mechanisms?
- Transcriptomics : Perform whole-genome microarrays to identify MAPK/ID signaling pathways. Validate with qPCR for genes like CASP3 or BAX .
- Proteomics : Combine SILAC labeling with LC-MS/MS to quantify changes in TGFβ1-ILK-Akt pathway proteins in diabetic nephropathy models .
- Network analysis : Use KEGG and IPA to map gene/protein interactions altered by treatment. Highlight nodes like NF-κB or TLR4 for mechanistic hypotheses .
Q. What are best practices for ensuring reproducibility in hesperetin triacetate studies?
- Data transparency : Follow Beilstein Journal guidelines: report experimental details (solvent purity, reaction times) in supplementary files. Use standardized units (e.g., ∆G in kcal/mol) .
- Reagent validation : Source compounds from reputable suppliers (e.g., Sigma-Aldrich) and cite Certificates of Analysis. For novel derivatives, provide NMR spectra and elemental analysis .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05). For structure-activity studies, apply MLR with descriptors like logP or polar surface area .
Q. How to address discrepancies in binding affinity data across computational models?
- Force field selection : Compare AMBER vs. CHARMM outcomes for hesperetin triacetate-CD complexes. Reconcile ∆EMM values (-33.86 kcal/mol in AMBER vs. -38.23 kcal/mol in CHARMM) by calibrating dielectric constants .
- Solvent models : Explicit vs. implicit solvent (e.g., TIP3P water) affects docking accuracy. Validate with MD simulations (50 ns) to assess binding pose stability .
- Experimental cross-check : Use ITC or SPR to measure actual binding constants and refine computational parameters .
Q. Tables for Key Data Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
